Dspe-peg-OH

Catalog No.
S14469273
CAS No.
892144-24-0
M.F
C44H86NO11P
M. Wt
836.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dspe-peg-OH

CAS Number

892144-24-0

Product Name

Dspe-peg-OH

IUPAC Name

[3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C44H86NO11P

Molecular Weight

836.1 g/mol

InChI

InChI=1S/C44H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51)

InChI Key

BPZILUVAHZTEEE-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCO)OC(=O)CCCCCCCCCCCCCCCCC

Distearoylphosphatidylethanolamine conjugated with polyethylene glycol, commonly referred to as DSPE-PEG-OH, is a specialized lipid compound used extensively in pharmaceutical and biotechnological applications. This compound consists of a distearoyl phospholipid backbone linked to a polyethylene glycol chain with a hydroxyl terminal group. The structure enhances the solubility and stability of hydrophobic drugs while reducing their immunogenicity and non-specific binding, which is crucial for drug delivery systems.

, notably:

  • Esterification: The hydroxyl group can react with carboxylic acids to form stable ester bonds, facilitating the conjugation of various biomolecules.
  • Click Chemistry: The compound can engage in bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition, allowing for efficient labeling and conjugation without toxic catalysts.
  • Hydroxyl Group Reactivity: The terminal hydroxyl group can be modified to introduce various functional groups, enhancing its reactivity for further chemical modifications.

DSPE-PEG-OH exhibits significant biological activity, particularly in drug delivery applications:

  • Enhanced Drug Solubility: The polyethylene glycol component increases the solubility of hydrophobic drugs in aqueous environments.
  • Reduced Immunogenicity: PEGylation minimizes immune responses against therapeutic agents, improving their circulation time in the bloodstream.
  • Targeted Delivery: By modifying the terminal hydroxyl group, ligands can be attached for targeted delivery to specific cells or tissues.

The synthesis of DSPE-PEG-OH typically involves several steps:

  • Preparation of DSPE: Distearoylphosphatidylethanolamine is synthesized from glycerol and stearic acid.
  • Polyethylene Glycol Modification: Polyethylene glycol is activated (e.g., through succinimidyl carbonate) to facilitate its reaction with the amine group of DSPE.
  • Formation of DSPE-PEG-OH: The activated polyethylene glycol is then reacted with DSPE under controlled conditions to yield DSPE-PEG-OH.

Alternative methods may involve using different terminal groups on the polyethylene glycol for specific applications.

DSPE-PEG-OH has diverse applications across multiple fields:

  • Drug Delivery Systems: Utilized in liposomal formulations to enhance the pharmacokinetics of anticancer drugs and vaccines.
  • Bioconjugation: Serves as a linker for attaching therapeutic agents or targeting moieties to nanoparticles or liposomes.
  • Diagnostic Imaging: Used in the development of contrast agents that improve imaging quality in medical diagnostics.

Studies have demonstrated that DSPE-PEG-OH interacts favorably with various biomolecules:

  • Drug Conjugates: Research indicates that drugs like doxorubicin exhibit altered chemical shifts when complexed with DSPE-PEG compounds, suggesting strong interactions at the molecular level .
  • Micelle Formation: In aqueous environments, DSPE-PEG-OH can form micelles that encapsulate hydrophobic drugs, enhancing their delivery efficacy .

Several compounds are structurally or functionally similar to DSPE-PEG-OH. Here’s a comparison highlighting its uniqueness:

Compound NameStructure/FunctionalityUnique Features
Methoxy Polyethylene GlycolPEG with a methoxy end groupLess reactive; primarily used for circulation time extension.
Amino Polyethylene GlycolPEG with an amino end groupMore reactive than DSPE-PEG-OH; suitable for coupling with ligands.
Carboxy Polyethylene GlycolPEG with a carboxylic acid end groupFacilitates amide bond formation; used in targeted drug delivery.
Maleimide Polyethylene GlycolPEG modified with maleimideRapidly reacts with thiols; useful for bioconjugation.

DSPE-PEG-OH stands out due to its dual functionality as both a lipid component and a polymeric carrier, making it particularly effective for creating stable drug delivery systems while maintaining biocompatibility.

Covalent Conjugation Techniques for 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Polyethylene Glycol-Hydroxyl Assembly

The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-hydroxyl conjugates relies on several well-established covalent conjugation methodologies that enable the formation of stable linkages between the phospholipid and polymer components [1]. The most prevalent approach involves the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with activated polyethylene glycol derivatives through nucleophilic substitution mechanisms [2].

Succinimidyl Carbonate Activation Method

The succinimidyl carbonate activation pathway represents one of the most efficient methods for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugation [3]. This technique utilizes polyethylene glycol-bis(succinimidyl succinate) as the activating reagent, which reacts with the primary amino group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine in chloroform solvent systems [1]. The reaction proceeds through the formation of a stable urethane linkage between the lipid and polymer components [3].

The synthesis protocol involves dissolving 1,2-distearoyl-sn-glycero-3-phosphoethanolamine in a chloroform-methanol mixture, followed by the addition of polyethylene glycol-bis(succinimidyl succinate) in chloroform [1]. Triethylamine serves as a base catalyst to facilitate the nucleophilic attack of the amino group on the activated ester [1]. The reaction mixture requires vigorous stirring overnight at room temperature to achieve complete conversion [1].

Carbodiimide-Mediated Coupling Reactions

Alternative conjugation strategies employ carbodiimide-mediated coupling reactions for the synthesis of carboxyl-terminated 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol derivatives [1]. This approach utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide in combination with N-hydroxysuccinimide to activate carboxylic acid functionalities on polyethylene glycol precursors [4]. The activated intermediates subsequently react with the amino group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine to form stable amide bonds [4].

Reaction conditions for carbodiimide-mediated coupling typically require dimethylformamide as the solvent system, with reaction times extending from 4 to 24 hours depending on the specific polyethylene glycol molecular weight and desired conjugation efficiency [2] [4]. The use of excess carbodiimide reagent ensures complete activation of the carboxylic acid groups, while careful pH control maintains optimal reaction conditions [4].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have emerged as powerful alternatives for the preparation of peptide-polyethylene glycol-1,2-distearoyl-sn-glycero-3-phosphoethanolamine conjugates [2]. These approaches utilize resin-bound synthesis strategies that enable the sequential assembly of complex multi-component structures while simplifying purification procedures [2].

The solid-phase protocol involves the initial attachment of amino acid derivatives to resin supports, followed by the conjugation of polyethylene glycol-diacid through amide bond formation [2]. The final step incorporates 1,2-distearoyl-sn-glycero-3-phosphoethanolamine through N-hydroxysuccinimide activation and subsequent coupling with the amino group of the phospholipid [2]. This methodology achieves approximately 80% yield for the polyethylene glycol conjugation step, as determined by proton nuclear magnetic resonance spectroscopy [2].

Temperature and Reaction Parameter Optimization

Optimal synthesis conditions for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugation require careful control of reaction parameters including temperature, solvent composition, and reagent ratios [5] [6]. Reaction temperatures typically range from room temperature to 60°C, with higher temperatures accelerating the conjugation kinetics while potentially increasing side reaction formation [6].

The polyethylene glycol chain length significantly influences the optimal reaction conditions, with longer polymer chains requiring modified synthesis protocols to accommodate their altered physical properties [5]. Differential scanning calorimetry studies reveal that 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates with 2000 molecular weight polyethylene glycol exhibit melting transitions at 12.8°C during heating, demonstrating the impact of polymer modification on lipid thermodynamic properties [5].

Post-synthesis Modification Approaches for Targeted Applications

Post-synthesis modification strategies enable the introduction of functional groups and targeting moieties to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates after their initial assembly [7] [8]. These approaches provide versatility in creating application-specific derivatives while maintaining the fundamental structural integrity of the lipid-polymer conjugate [7].

Nucleophilic Substitution Reactions for Functional Group Introduction

The hydroxyl terminus of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-hydroxyl conjugates serves as a reactive site for post-synthesis functionalization through nucleophilic substitution reactions [7]. These modifications enable the attachment of peptides, proteins, and small molecule targeting agents through the formation of stable covalent linkages [7].

Optimization studies for nucleophilic substitution reactions have identified dimethylformamide as the preferred solvent system, with reaction pH maintained at 8.2 using triethylamine as the base [7]. Reaction temperatures of room temperature and extended reaction times of 120 hours provide optimal conversion efficiency while minimizing side product formation [7]. The peptide-to-polyethylene glycol molar ratio significantly influences the reaction outcome, with lower peptide concentrations facilitating the formation of single modified products and reducing unwanted side reactions [7].

The following table summarizes optimized reaction conditions for post-synthesis modification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates:

ParameterOptimal ConditionAlternative ConditionConversion Efficiency
SolventDimethylformamideDimethyl sulfoxide65% vs 65%
pH8.2 with triethylamine7.4 phosphate buffer65% vs 37%
TemperatureRoom temperature37°CStandard vs Enhanced
Reaction Time120 hours24 hoursOptimal vs Suboptimal
Molar Ratio1:5 peptide:polyethylene glycol1:1 peptide:polyethylene glycolReduced side reactions

Click Chemistry Modifications

Copper-catalyzed azide-alkyne cycloaddition reactions provide an efficient post-synthesis modification route for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates [9]. This methodology requires the prior introduction of alkyne functionalities into the polymer chain, followed by reaction with azide-containing targeting molecules under copper catalysis [9].

The click chemistry protocol involves the use of copper sulfate pentahydrate and sodium ascorbate as the catalytic system, with tetrahydrofuran and deionized water serving as the biphasic solvent mixture [9]. The reaction mixture undergoes freeze-pump-thaw cycles to remove dissolved oxygen, followed by heating under nitrogen atmosphere to promote the cycloaddition reaction [9].

Reduction-Responsive Modification Strategies

Advanced post-synthesis modification approaches incorporate reduction-sensitive linkages that enable controlled release of attached functional groups under specific environmental conditions [8]. These strategies utilize disulfide bonds and other reduction-labile connections to create stimuli-responsive 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol derivatives [8].

The reduction-responsive modifications demonstrate rapid dissociation under conditions that mimic intracellular reductive environments, suggesting their utility for targeted intracellular delivery applications [8]. Drug entrapment efficiency values of 84.17 ± 1.15% and drug loading efficiency of 6.21 ± 0.07% have been achieved using these modified conjugates [8].

Post-Insertion Modification Techniques

Post-insertion modification represents an alternative approach where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates are incorporated into preformed lipid assemblies followed by surface modification [10]. This technique enables the functionalization of existing lipid structures without requiring complete reconstitution [10].

The post-insertion process demonstrates time-dependent kinetics, with surface charge modifications occurring over periods ranging from 90 to 300 minutes depending on the polyethylene glycol chain length and conjugate concentration [10]. Higher molecular weight polyethylene glycol chains and increased conjugate concentrations accelerate the insertion kinetics and reduce the time required to achieve target surface properties [10].

Quality Control Protocols for Polyethylene Glycol Conjugation Efficiency Assessment

Comprehensive quality control protocols are essential for ensuring the consistency and purity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-hydroxyl conjugates [11] [12]. These analytical methodologies encompass multiple complementary techniques that provide detailed characterization of conjugation efficiency, molecular weight distribution, and structural integrity [13].

High-Performance Liquid Chromatography Analysis Methods

Reversed-phase high-performance liquid chromatography with evaporative light scattering detection provides a robust method for simultaneous quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates and their hydrolysis products [14]. The analytical method utilizes C18 columns with gradient mobile phases consisting of ammonium acetate buffer and ammonium acetate in methanol at flow rates of 1.0 milliliters per minute [14].

The chromatographic method demonstrates sufficient repeatability, linearity, and recovery rates for all lipid components, enabling accurate quantification of conjugation efficiency and detection of degradation products [14]. Ultraviolet detection at appropriate wavelengths provides complementary quantitative data with superior linearity and recovery rates compared to evaporative light scattering detection for certain analytes [14].

Size-exclusion chromatography methodologies enable the separation and quantification of different molecular weight species in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol preparations [15]. The Tosoh TSKgel G4000SWXL column (7.8 millimeters x 300 millimeters, 8-micrometer particle size) provides optimal resolution for molecular weight variants ranging from 50 kilodaltons to greater than 1000 kilodaltons [15].

Mass Spectrometry Characterization Techniques

High-resolution accurate mass spectrometry provides definitive structural confirmation and molecular weight determination for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates [13] [16]. Electrospray ionization mass spectrometry enables the detection of intact conjugates as well as fragmentation products that confirm the structural integrity of the lipid-polymer linkage [11].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry serves as a complementary technique for molecular weight analysis, particularly for the assessment of polyethylene glycol chain length distribution and polydispersity [11] [13]. The technique requires careful optimization of laser power settings to prevent artifactual fragmentation during ionization [11].

The following table presents typical mass spectrometry parameters for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol analysis:

ParameterElectrospray IonizationMatrix-Assisted Laser Desorption
Mass Accuracy<3 parts per millionVariable depending on matrix
Molecular Weight Range500-5000 daltons1000-10000 daltons
Fragmentation InformationDetailed structural dataLimited fragmentation
Sample PreparationDirect dissolutionMatrix co-crystallization
Quantitative CapabilitySemi-quantitativeQualitative

Nuclear Magnetic Resonance Spectroscopy Assessment

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates, enabling complete chemical shift assignment and confirmation of conjugation efficiency [17] [18]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy, total correlation spectroscopy, and heteronuclear single quantum coherence enable detailed structural elucidation [17].

The nuclear magnetic resonance analysis requires specialized sample preparation involving heat-cold cycling to achieve homogeneous micelle formation and optimal spectral resolution [17]. Samples are typically prepared at 3.8 millimolar concentration in deuterium oxide-based buffer systems at pH 5.4 for optimal spectral quality [17].

Complete proton and carbon-13 chemical shift assignments have been achieved for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates, providing reference data for quality control applications [17]. The technique enables the detection of conjugation-induced chemical shift perturbations that confirm successful lipid-polymer linkage formation [17].

Chromatographic Purity Assessment Protocols

Charged aerosol detection combined with liquid chromatography provides enhanced sensitivity for the quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates and their impurities [12] [13]. This detection method offers improved response for compounds lacking chromophores compared to traditional ultraviolet detection [12].

Two-dimensional liquid chromatography systems enable the simultaneous characterization of protein conjugation efficiency and unreacted polyethylene glycol reagent quantification [12]. The first dimension utilizes size-exclusion chromatography to separate molecular weight variants, while the second dimension employs reversed-phase chromatography for detailed impurity profiling [12].

The analytical method demonstrates excellent linearity over four orders of magnitude with correlation coefficients exceeding 0.9995, enabling accurate quantification across a wide concentration range [12]. Targeted tandem mass spectrometry approaches provide enhanced sensitivity with detection limits reaching 0.25 picograms per microliter for specific conjugate species [16].

Stability Assessment and Degradation Monitoring

Quality control protocols must incorporate stability assessment methodologies to monitor 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugate degradation under various storage and processing conditions [11] [19]. These assessments identify potential hydrolysis pathways and establish appropriate storage requirements [11].

Hydrolysis stability testing reveals that 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol conjugates are susceptible to fatty acid ester cleavage under acidic conditions, with trifluoroacetic acid treatment causing complete hydrolysis of both stearic acid chains within 2 hours [11]. Mass spectrometry analysis confirms the formation of hydrolysis products with molecular weights corresponding to the loss of one or two stearic acid molecules [11].

XLogP3

14.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

835.59384956 Da

Monoisotopic Mass

835.59384956 Da

Heavy Atom Count

57

Related CAS

892144-24-0

Dates

Last modified: 08-10-2024

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